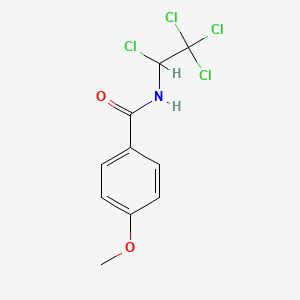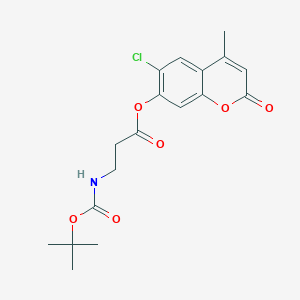![molecular formula C20H21ClN2O2 B15106945 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide](/img/structure/B15106945.png)
2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide is an organic compound with a complex structure that includes a benzoyl group, a chlorophenyl group, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-benzoyl-4-chloroaniline. This intermediate is then reacted with N-cyclopentylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce amines or alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclohexylacetamide
- 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopropylacetamide
- 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclobutylacetamide
Uniqueness
2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylacetamide moiety, in particular, may provide unique steric and electronic effects that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chloroanilino)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H21ClN2O2/c21-15-10-11-18(22-13-19(24)23-16-8-4-5-9-16)17(12-15)20(25)14-6-2-1-3-7-14/h1-3,6-7,10-12,16,22H,4-5,8-9,13H2,(H,23,24) |
InChI Key |
DZSSVBXYLZCNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15106869.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B15106876.png)
![N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B15106891.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15106893.png)
![N-(5-hydroxypentyl)-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B15106895.png)

![4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B15106901.png)
![Ethyl 4-{[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15106906.png)
![2-(2-methoxyphenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106919.png)
![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15106933.png)


![2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15106959.png)
![2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15106961.png)
